N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide
Description
N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide is a hydrazone derivative synthesized via the condensation of 4-methoxybenzohydrazide with 4-(benzyloxy)benzaldehyde. Its structure features a 4-methoxybenzoyl group linked to a benzylidene moiety substituted with a benzyloxy group at the para position (Fig. 1). This compound belongs to the broader class of acylhydrazones, which are studied for diverse biological activities, including enzyme inhibition, antimicrobial properties, and corrosion inhibition .
Properties
CAS No. |
302909-73-5 |
|---|---|
Molecular Formula |
C22H20N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-26-20-13-9-19(10-14-20)22(25)24-23-15-17-7-11-21(12-8-17)27-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
InChI Key |
JLLQDUMBBKQCNK-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Benzyloxy)benzaldehyde
4-(Benzyloxy)benzaldehyde serves as the aldehyde precursor in this reaction. It is synthesized via the Williamson etherification of 4-hydroxybenzaldehyde with benzyl bromide under alkaline conditions. The reaction proceeds as follows:
Key parameters:
Characterization data :
Preparation of 4-Methoxybenzohydrazide
4-Methoxybenzohydrazide is synthesized from methyl 4-methoxybenzoate via hydrazinolysis:
Key parameters:
Characterization data :
-
H NMR (DMSO-d): δ 9.80 (s, 1H, NH), 7.75 (d, J = 8.8 Hz, 2H, Ar–H), 6.95 (d, J = 8.8 Hz, 2H, Ar–H), 3.82 (s, 3H, OCH).
Condensation Reaction to Form N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide
The target compound is synthesized via acid-catalyzed condensation of 4-(benzyloxy)benzaldehyde and 4-methoxybenzohydrazide.
Reaction Mechanism
The reaction follows a nucleophilic addition-elimination pathway:
-
Protonation of the aldehyde carbonyl group by acetic acid.
-
Nucleophilic attack by the hydrazide’s NH group.
Optimization of Reaction Conditions
Workup procedure :
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated product.
-
Wash with cold ethanol to remove unreacted starting materials.
Characterization of the Final Product
Spectroscopic Analysis
-
: 1,590–1,610 cm (imine stretch).
-
: 3,200–3,300 cm (hydrazide NH).
-
: 1,640–1,660 cm (amide carbonyl).
-
δ 11.20 (s, 1H, NH),
-
δ 8.45 (s, 1H, CH=N),
-
δ 7.80–7.20 (m, 9H, aromatic),
-
δ 5.15 (s, 2H, OCH),
-
δ 3.85 (s, 3H, OCH).
-
δ 163.5 (C=O),
-
δ 160.2 (CH=N),
-
δ 132.0–114.5 (aromatic carbons),
-
δ 55.8 (OCH),
-
δ 70.1 (OCH).
-
m/z : 377.14 [M+H].
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: The major products are typically oxides or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: The products depend on the nucleophile used but generally involve the replacement of the benzyloxy or methoxy groups.
Scientific Research Applications
Anti-Glycation Activity
One of the most notable applications of N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide is its potential anti-glycation activity. Glycation is a process where sugars react with proteins, leading to the formation of advanced glycation end products (AGEs), which are implicated in various chronic diseases, including diabetes and cardiovascular diseases.
Research indicates that derivatives of 4-methoxybenzoylhydrazones exhibit significant antiglycation activity, with some compounds showing IC50 values lower than standard inhibitors like rutin. For instance, compounds synthesized from 4-methoxybenzoylhydrazide demonstrated varying degrees of inhibition against protein glycation in vitro, suggesting that this compound could serve as a lead compound for developing new anti-glycation agents .
| Compound | IC50 (µM) | Standard (Rutin) |
|---|---|---|
| This compound | TBD | 294.5 ± 1.5 |
| Compound A | 216.52 ± 4.2 | |
| Compound B | 289.58 ± 2.64 |
Anti-Inflammatory Properties
This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have shown promise in inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways. This suggests potential applications in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
Case Studies
Several studies have highlighted the efficacy of hydrazone derivatives in biological applications:
- Case Study 1 : A study reported that a series of hydrazone derivatives exhibited significant anti-glycation effects when tested against BSA-MG glycation models, demonstrating their potential as therapeutic agents for diabetes management .
- Case Study 2 : Research on similar compounds indicated their ability to modulate inflammatory responses in vitro, leading to decreased levels of TNF-alpha and IL-6 in treated cell lines .
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on the Benzylidene Ring
The position and nature of substituents on the benzylidene ring significantly influence physicochemical and biological properties. Key comparisons include:
Table 1: Substituent-Dependent Activities of Benzylidene-Benzohydrazides
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (4-NO₂) and chloro (4-Cl) substituents enhance enzyme inhibition (e.g., MAO-B IC₅₀ = 12.3 µM for 4-nitro vs. 78% β-secretase inhibition for 4-Cl) .
- Electron-Donating Groups (EDGs) : Methoxy (4-OCH₃) and benzyloxy (4-OBn) groups may improve solubility but reduce enzyme affinity due to steric hindrance .
Modifications on the Benzohydrazide Moiety
Variations in the benzohydrazide core impact electronic properties and binding interactions:
Key Observations :
Computational Studies
- DFT Calculations : B3LYP/6-311G models predict planar geometry for the hydrazone linkage, facilitating π-π stacking with enzyme aromatic residues .
- TD-DFT Analysis : Electron-donating groups (e.g., benzyloxy) redshift UV-Vis absorption maxima (λmax ≈ 320 nm) compared to nitro-substituted analogues (λmax ≈ 290 nm) .
Biological Activity
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This hydrazone derivative is characterized by the presence of both benzyloxy and methoxy functional groups, which are known to influence its pharmacological properties. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 4-methoxybenzohydrazide. This reaction is generally performed under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Antimicrobial Activity
Research has demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for related compounds suggest effective antibacterial activity, with some derivatives showing MIC values as low as 8 µM against Enterococcus faecalis .
Anticancer Activity
The anticancer potential of hydrazone derivatives has been a focal point in recent studies. Compounds structurally related to this compound have been evaluated for their antiproliferative effects on cancer cell lines.
- IC50 Values : Notable derivatives have shown IC50 values ranging from 1.2 μM to 5.3 μM against breast cancer cell lines (e.g., MCF-7), indicating promising anticancer activity .
Antioxidant Activity
In addition to antimicrobial and anticancer properties, antioxidant activity is another important aspect of the biological profile of this compound class. The presence of methoxy and hydroxy substituents has been linked to enhanced antioxidant capacity.
- Antioxidant Assays : Several studies have reported that compounds with similar structures exhibit improved antioxidant activity compared to standard antioxidants like BHT, suggesting a potential role in mitigating oxidative stress .
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to alterations in enzyme activities or modulation of signaling pathways associated with cell proliferation and apoptosis.
- Target Interactions : Preliminary studies indicate that similar hydrazone compounds may inhibit key enzymes involved in cancer progression, although detailed mechanistic studies are still required.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other related compounds is useful.
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity (IC50) | Antioxidant Activity |
|---|---|---|---|---|
| This compound | Structure | Moderate (MIC = 8 µM) | 1.2 - 5.3 μM (MCF-7) | High |
| Related Compound A | Structure | High (MIC = 5 µM) | 2 - 6 μM (HCT116) | Moderate |
| Related Compound B | Structure | Low (MIC = 16 µM) | 3 - 8 μM (HeLa) | Low |
Case Studies
- Study on Anticancer Properties : A study involving various hydrazone derivatives highlighted the selective activity against MCF-7 cell lines, with some compounds showing significant inhibition at low concentrations .
- Antioxidant Evaluation : Research assessing the antioxidative capabilities of related compounds demonstrated a clear correlation between structural modifications and enhanced antioxidant properties, particularly in reducing reactive oxygen species (ROS) levels in vitro .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via acid-catalyzed condensation of 4-methoxybenzohydrazide with 4-(benzyloxy)benzaldehyde. Reflux in methanol with catalytic acetic acid (3–5 mol%) for 3–5 hours yields the hydrazone. Reaction progress is monitored via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 1:1). Purification involves vacuum evaporation followed by recrystallization from methanol, achieving ~77% yield . Key parameters include temperature control (60–70°C) and stoichiometric ratios (1:1 hydrazide:aldehyde).
Q. How is the molecular conformation and stereochemistry of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The (E)-configuration of the azomethine (C=N) bond is confirmed by bond length (~1.28 Å) and torsion angles. Planarity between aromatic rings (dihedral angles ~18°) and intermolecular hydrogen bonds (e.g., O–H⋯O, N–H⋯O) stabilize the crystal lattice. SHELXL refinement (via SHELX suite) resolves thermal parameters and H-atom positions .
Q. What spectroscopic techniques are used to characterize this compound, and what key peaks confirm its structure?
- Methodology :
- FT-IR : Sharp ν(N–H) at ~3200 cm⁻¹, ν(C=O) at ~1650 cm⁻¹, and ν(C=N) at ~1600 cm⁻¹.
- ¹H NMR (DMSO-d6): Aromatic protons (δ 6.8–7.8 ppm), methoxy singlet (δ 3.8 ppm), and azomethine proton (δ 8.3 ppm, singlet).
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm, C=N at ~150 ppm .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the compound’s electronic properties and bioactivity?
- Methodology : Density Functional Theory (B3LYP/6-311++G(d,p)) calculates HOMO-LUMO energy gaps (~4.5 eV), indicating charge transfer potential. Molecular docking (AutoDock Vina) against targets like COX-2 or EGFR kinase predicts binding affinities (ΔG ≈ −8.5 kcal/mol). Docking poses suggest hydrogen bonding with active-site residues (e.g., Arg120, Tyr355) .
Q. What contradictions exist in reported biological activities of analogous hydrazides, and how can they be resolved?
- Data Contradictions : Some studies report anti-inflammatory activity (IC50 ~10 µM for COX-2 inhibition), while others show weak cytotoxicity (IC50 > 50 µM in MTT assays).
- Resolution : Evaluate assay conditions (cell lines, incubation times) and substituent effects. For example, electron-donating groups (e.g., methoxy) enhance solubility but may reduce membrane permeability. SAR studies comparing 4-methoxy vs. 4-nitro analogs are critical .
Q. How does the compound interact with transition metals (e.g., V, Cu), and what are the implications for catalytic or medicinal applications?
- Methodology : Hydrazones act as tridentate ligands via azomethine-N, carbonyl-O, and methoxy-O. Complexation with VO²+ (1:2 molar ratio in ethanol) forms octahedral complexes confirmed by ESR and UV-vis (d-d transitions at ~450 nm). These complexes show enhanced superoxide dismutase (SOD) mimetic activity (IC50 ~5 µM) compared to the free ligand .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodology :
- Lipid-based formulations : Nanoemulsions (particle size ~150 nm, PDI < 0.2) using Tween-80 and oleic acid enhance oral absorption.
- Prodrug design : Esterification of the hydrazide group (e.g., acetyl-protected derivatives) increases metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
